molecular formula C17H21N7 B1415684 2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine CAS No. 1105196-33-5

2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine

Cat. No. B1415684
M. Wt: 323.4 g/mol
InChI Key: VIZFUPILPNZDGS-UHFFFAOYSA-N
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Description

“2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” is a chemical compound with the molecular formula C17H21N7. It is used in various scientific research and has been the subject of several studies .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study conducted by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. These derivatives demonstrated notable cytotoxic activities against specific cancer cell lines, as well as inhibition of 5-lipoxygenase, an enzyme associated with inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Novel Derivatives

Svete et al. (2015) reported on the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, which includes pyrazolopyrimidine derivatives. These compounds were prepared through a series of chemical reactions and characterized by NMR, showcasing their potential for various applications in medicinal chemistry (Svete et al., 2015).

Antitumor Activity

Maftei et al. (2016) investigated novel oxadiazole and trifluoromethylpyridine derivatives related to natural products. These compounds, which include pyrazolopyrimidine structures, were assessed for their antitumor activity, with several compounds exhibiting promising results (Maftei et al., 2016).

Adenosine Antagonists

Chebib and Quinn (1997) synthesized and tested 1-phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists. These compounds demonstrated significant affinity for adenosine receptors, suggesting their potential use in treating conditions related to these receptors (Chebib & Quinn, 1997).

Antifungal Activity

Zhang et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines derivatives and their antifungal abilities. Some of these compounds showed good antifungal properties against various phytopathogenic fungi, indicating their potential use in agricultural or pharmaceutical applications (Zhang et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the research and application of “2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c18-6-7-24-17-15(12-21-24)16(19-13-20-17)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-5,12-13H,6-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZFUPILPNZDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
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2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Reactant of Route 6
2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine

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